molecular formula C26H24N8O3 B2922230 2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 920384-86-7

2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2922230
CAS No.: 920384-86-7
M. Wt: 496.531
InChI Key: KVVJAIFNULXLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound is a key research tool for elucidating the complex signaling pathways governed by mTOR, a central regulator of cell growth, proliferation, survival, and autophagy. Its primary research value lies in the study of oncogenesis, as hyperactive mTOR signaling is a hallmark of numerous cancers. Researchers utilize this inhibitor to explore tumor cell viability, proliferation, and response to metabolic stress in vitro. The mechanism of action involves binding to the ATP-binding site of the mTOR kinase domain, thereby blocking the phosphorylation of its downstream substrates, such as S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression. This specific inhibition allows scientists to dissect the mTOR pathway from other PI3K-related pathways and assess its role as a nodal point in cellular signaling networks. The structural core of this molecule is based on a triazolopyrimidine scaffold, a known pharmacophore for kinase inhibition, which is functionalized with a piperazine linker and a phthalimide group to optimize binding affinity and selectivity. Preclinical studies involving this and related compounds highlight their potential in investigating diseases driven by mTOR dysregulation, including cancer and neurodegenerative disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3/c1-17-6-8-18(9-7-17)34-24-22(29-30-34)23(27-16-28-24)32-14-12-31(13-15-32)21(35)10-11-33-25(36)19-4-2-3-5-20(19)26(33)37/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVJAIFNULXLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It can interact with DNA and inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, it may inhibit specific kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Research Findings and Implications

  • Therapeutic Potential: The target compound’s dual functionality (kinase inhibition via triazolopyrimidine and ferroptosis induction via redox-active groups) positions it as a multifunctional agent in oncology .
  • Synthetic Challenges : Isomerization during synthesis, as observed in for pyrazolotriazolopyrimidines, may necessitate precise reaction conditions to avoid byproducts .

Biological Activity

The compound 2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

The molecular formula of the compound is C24H23N7O3C_{24}H_{23}N_{7}O_{3}, with a molecular weight of approximately 425.48 g/mol. Its structure features a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Potential

Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research on its anticancer properties:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF78.5Induction of apoptosis
A54912.0Inhibition of cell proliferation
HepG210.5Disruption of DNA synthesis
NCI-H46015.0Inhibition of Aurora kinase

The compound's biological activity can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle in the G2/M phase, preventing cancer cells from dividing.
  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases such as Aurora kinase, which plays a crucial role in mitosis.

Study on MCF7 Cell Line

In a study conducted by Bouabdallah et al., the compound demonstrated an IC50 value of 8.5 µM against the MCF7 breast cancer cell line. The researchers noted that exposure to the compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP proteins.

Study on A549 Cell Line

A separate investigation reported that the compound inhibited A549 lung cancer cells with an IC50 value of 12 µM. The study elucidated that the mechanism involved the downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest.

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